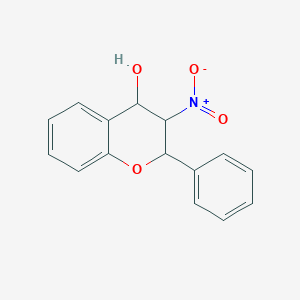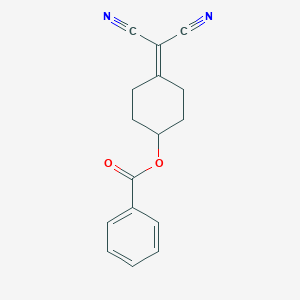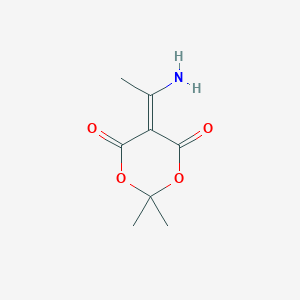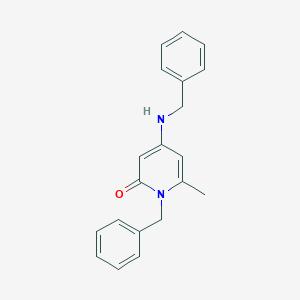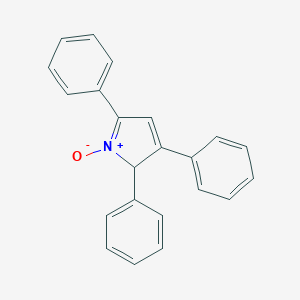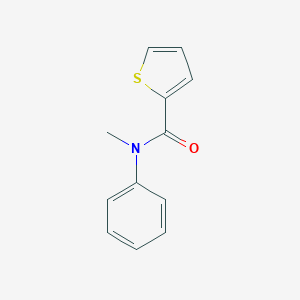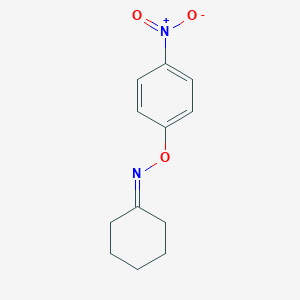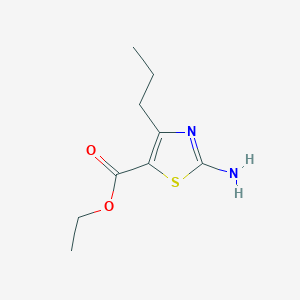
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 81569-37-1 . It has a molecular weight of 214.29 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and similar compounds has been described in the literature . The compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis
The Inchi Code for Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is1S/C9H14N2O2S/c1-3-5-6-7 (8 (12)13-4-2)14-9 (10)11-6/h3-5H2,1-2H3, (H2,10,11) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate are not detailed in the search results, 2-Aminothiazoles, a class of compounds to which it belongs, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal agents .
- Method : Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
Antifungal Activity
- Field : Medicinal Chemistry
- Application : 2-Aminothiazoles are used in the synthesis of compounds with antifungal properties .
- Method : Antifungal activity was evaluated through docking studies .
- Results : Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm .
Anti-HIV Activity
- Field : Medicinal Chemistry
- Application : 2-Aminothiazoles are used in the synthesis of compounds with anti-HIV properties .
- Method : The method of application or experimental procedures is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Thiazoles have pharmaceutical and biological activities that include antioxidant activities .
- Method : The method of application or experimental procedures is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Thiazoles have pharmaceutical and biological activities that include anticancer activities .
- Method : The method of application or experimental procedures is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anti-Alzheimer Activity
- Field : Medicinal Chemistry
- Application : Thiazoles have pharmaceutical and biological activities that include anti-Alzheimer activities .
- Method : The method of application or experimental procedures is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Direcciones Futuras
The future directions for research on Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and related compounds could involve further exploration of their therapeutic roles. Given their promising properties, these compounds could be further studied for their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Propiedades
IUPAC Name |
ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJDESRRBKKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1,1,2,2-tetramethyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372209.png)
![allyl 1-(acetyloxy)-1-methyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372210.png)
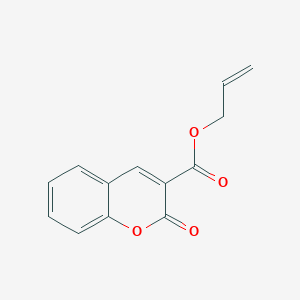
![6,7,8,9,10,11,12,13-octahydro-5H-cyclodeca[b]indole](/img/structure/B372215.png)
![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
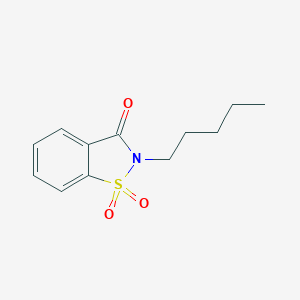
![[1]benzofuro[2',3':3,4]cyclobuta[1,2-b][1]benzofuran-4c,9c(4bH,9bH)-dicarbonitrile](/img/structure/B372222.png)
